molecular formula C14H15F3O B1324781 Cyclohexyl 3-trifluoromethylphenyl ketone CAS No. 3277-77-8

Cyclohexyl 3-trifluoromethylphenyl ketone

Cat. No. B1324781
CAS RN: 3277-77-8
M. Wt: 256.26 g/mol
InChI Key: NCYFBTVCOOTWTG-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Cyclohexyl 3-trifluoromethylphenyl Ketone

Cyclohexyl 3-trifluoromethylphenyl ketone is a compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. The presence of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules.

Synthesis Analysis

The synthesis of related cyclohexanone derivatives can be achieved through different methods. For instance, an improved synthesis of a hydroxymethyl tricyclic ketone from cyclohexanone has been reported, which is a key intermediate for the synthesis of potent anti-inflammatory agents . Additionally, trifluoromethylated cyclohexyl compounds can be synthesized via a stepwise Robinson annulation, starting from pentafluoropropiophenone . This process involves a Mukaiyama Michael type reaction and can yield various fluorinated cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexyl 3-trifluoromethylphenyl ketone would likely exhibit characteristics similar to those of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, which has been studied in the crystal state, solution, and gas phase . The structure is expected to show a high degree of delocalization over the conjugated system, especially in the presence of electron-withdrawing trifluoromethyl groups.

Chemical Reactions Analysis

Cyclohexyl 3-trifluoromethylphenyl ketone could potentially undergo various chemical reactions. For example, cyclohexanone derivatives can participate in Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions with aldehydes and ketones . Furthermore, the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone has been studied, revealing the formation of hexahydrofluorenone and other intermediates . These reactions demonstrate the reactivity of cyclohexanone derivatives in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl 3-trifluoromethylphenyl ketone would be influenced by the trifluoromethyl group, which is known to impart unique properties to molecules. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds . The presence of the ketone functional group also allows for further chemical modifications and transformations, as seen in various synthetic strategies .

Scientific Research Applications

Chemical Synthesis and Catalysis The versatility of cyclohexyl 3-trifluoromethylphenyl ketone extends to chemical synthesis and catalysis, as illustrated by Massicot et al. (2011), who explored its utility in synthesizing trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation. Their work underscores the compound's role in producing fluorinated cyclohexane and aromatic derivatives, offering a pathway to novel chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Massicot et al., 2011).

Photopolymerization and Material Science Recent advancements in material science have also benefited from the unique properties of cyclohexyl 3-trifluoromethylphenyl ketone derivatives. Xu et al. (2020) identified ketone derivatives based on cyclohexanone structures as effective photoinitiators for radical and cationic photopolymerizations under visible LED light. This finding opens new avenues for the use of cyclohexyl 3-trifluoromethylphenyl ketone derivatives in 3D printing technologies and the manufacturing of advanced materials with tailored properties (Xu et al., 2020).

Environmental Catalysis Moreover, cyclohexyl 3-trifluoromethylphenyl ketone and its derivatives find applications in environmental catalysis. Denekamp et al. (2018) explored the allylic oxidation of cyclohexene with O2, highlighting the catalytic efficiency of transition-metal catalysts supported on porous carbons. Their work contributes to understanding the mechanisms underlying selective oxidation processes, potentially leading to cleaner industrial chemical production methods (Denekamp et al., 2018).

Safety And Hazards

Cyclohexyl 3-trifluoromethylphenyl ketone should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYFBTVCOOTWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642602
Record name Cyclohexyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3-trifluoromethylphenyl ketone

CAS RN

3277-77-8
Record name Cyclohexyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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